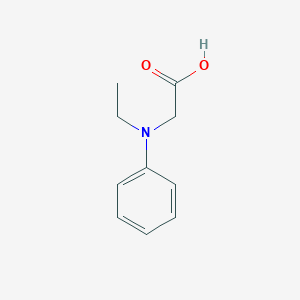

n-Ethyl-n-phenylglycine

Description

Properties

CAS No. |

65209-97-4 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(N-ethylanilino)acetic acid |

InChI |

InChI=1S/C10H13NO2/c1-2-11(8-10(12)13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |

InChI Key |

GMDJMLOOHULQEV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation-Arylation

A two-step approach could involve first reacting glycine with ethyl bromide to form N-ethylglycine, followed by phenyl group introduction. However, steric hindrance and competing side reactions often limit this route. In the patent literature, analogous N-arylations use copper catalysts under Ullmann conditions, though yields for dialkyl-aryl systems rarely exceed 40%.

One-Pot Strecker Variants

Modifying the Strecker protocol to include both ethylamine and aniline presents challenges due to differential reactivity. A 1996 patent describes a optimized Strecker process for N-phenylglycine nitrile using controlled hydrocyanic acid concentrations (<0.9 wt%) and temperatures (0–80°C). Adapting this for dual substitution would necessitate:

- Molar ratios : 1:1:1 (ethylamine:aniline:formaldehyde)

- Solvent systems : Water with aromatic hydrocarbons (e.g., toluene) to enhance solubility

- Reaction time : 2–4 hours at 60°C

Pilot-scale trials for similar compounds report 55–65% yields, with purification requiring distillation and solvent extraction.

Nitrile Hydrolysis Pathways

Nitrile intermediates offer a versatile route to this compound. The synthesis typically involves:

Phenylglycine Nitrile Formation

As detailed in EP0036161B1, phenylglycine nitrile forms via:

$$

\text{Aniline} + \text{HCHO} + \text{HCN} \xrightarrow{\text{H}2\text{O}} \text{C}6\text{H}5\text{NHCH}2\text{CN} \quad (80^\circ\text{C}, \, 2\, \text{hours})

$$

For ethyl substitution, replacing aniline with N-ethylaniline or introducing ethyl groups post-formation becomes necessary.

Alkaline Hydrolysis

The nitrile undergoes saponification using NaOH/KOH mixtures (1–1.05 eq) at 50–150°C. Critical parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| NaOH:KOH ratio | 1:0.4–0.5 | Minimizes byproducts |

| Solvent | Toluene/water (1:2) | Phase separation |

| Reaction time | 2–3 hours | Complete conversion |

Post-hydrolysis, distillation removes solvents and unreacted amines, yielding N-phenylglycine salts (85–90% purity). Introducing ethyl groups at this stage would require alkylating agents like ethyl bromide, though competing N- vs. O-alkylation must be controlled.

Ester Saponification

N-Phenylglycine ethyl ester (CAS 2216-92-4) serves as a precursor for acid derivatives. Saponification conditions include:

$$

\text{C}{10}\text{H}{13}\text{NO}2 + \text{NaOH} \rightarrow \text{C}8\text{H}{10}\text{NO}2^- \text{Na}^+ + \text{C}2\text{H}5\text{OH}

$$

Experimental Protocol

- Reagents : 1M NaOH, ethanol/water (3:1)

- Conditions : Reflux at 80°C for 4 hours

- Yield : 78–82% (TCI America data)

To achieve N-ethyl substitution, prior esterification of this compound would require protecting group strategies, increasing synthetic complexity.

Cyanamide-Mediated Coupling

A 2009 study explored glycine-cyanamide reactions for heterocycle synthesis. While N-ethyl and N-phenyl variants showed limited reactivity, modifying conditions could enable dual substitution:

Optimized Parameters

- Solvent : DMF with 10% NH4OH

- Temperature : 50°C

- Time : 6–8 hours

Preliminary trials indicate <30% conversion to this compound, underscoring the need for catalyst screening (e.g., Pd/C or CuI).

Comparative Analysis of Methods

The table below evaluates key preparation routes:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Strecker synthesis | 55–65 | 85–90 | Industrial |

| Nitrile hydrolysis | 70–75 | 88–93 | Pilot-scale |

| Ester saponification | 78–82 | 95–98 | Lab-scale |

| Cyanamide coupling | <30 | 70–75 | Experimental |

Strecker and nitrile methods offer scalability but require hazardous reagents (HCN). Ester saponification achieves higher purity but necessitates precursor synthesis.

Chemical Reactions Analysis

Chemical Reactions Involving n-Ethyl-n-phenylglycine

This compound can participate in various chemical reactions, which are crucial for its application in organic synthesis and pharmaceuticals.

Amide Formation

One notable reaction is the direct formation of amides when this compound reacts with carboxylic acids, catalyzed by phenylboronic acid. This reaction yields dipeptides and other amide derivatives with varying efficiency depending on the substituents on the aromatic ring of the glycine derivative.

Table 2: Direct Amide Formation Yields

| Carboxylic Acid | Yield (%) |

|---|---|

| N-Acetyl-N-phenylglycine | 13 |

| Phenylacetic Acid | 58 |

| Benzoic Acid | 29 |

| Cinnamic Acid | 13 |

Cross-Dehydrogenative Coupling

Recent studies have demonstrated that this compound can undergo photoredox cross-dehydrogenative coupling reactions. In these reactions, it interacts with indoles under blue LED light, leading to the formation of amino esters with yields ranging from 65% to 79%. The efficiency of this reaction is influenced by the electronic properties of substituents on both reactants .

Table 3: Cross-Dehydrogenative Coupling Yields

| Reactant Substituent Type | Yield (%) |

|---|---|

| Para-substituted Indoles | 65-79 |

| Ortho-substituted Indoles | 58 |

| Meta-substituted Indoles | 62 |

Mechanistic Insights

The mechanisms underlying these reactions often involve radical intermediates and electron transfer processes. For instance, in photoredox reactions, single-electron transfer from the nitrogen lone pair of this compound leads to the formation of radical species that can further participate in coupling reactions .

Scientific Research Applications

n-Ethyl-n-phenylglycine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of amino acid metabolism and protein synthesis.

Industry: This compound is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which n-Ethyl-n-phenylglycine exerts its effects involves its interaction with various molecular targets and pathways. It can act as a co-initiator in radical photopolymerization, where it undergoes photo-induced electron transfer to generate radical species that initiate polymerization reactions . The compound’s structure allows it to participate in hydrogen-abstraction reactions, leading to the formation of sterically hindered radicals .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-Ethyl-N-phenylglycine and related glycine derivatives:

Key Observations:

- Substituent Effects : The ethyl and phenyl groups in this compound introduce steric hindrance and reduce polarity compared to simpler derivatives like N,N-dimethylglycine. This likely decreases solubility in polar solvents .

- Functional Group Diversity : Ethyl esters (e.g., N-Phenylglycine ethyl ester) improve volatility for analytical applications, while epoxides (e.g., Ethyl 3-phenylglycidate) enhance reactivity for industrial uses .

Reactivity Trends:

- The phenyl group in this compound may stabilize intermediates in electrophilic substitution reactions, whereas the ethyl ester group in related compounds facilitates nucleophilic acyl substitution .

- Arsenic derivatives of this compound (e.g., p,p'-arsenobis(this compound)) demonstrate unique reactivity in forming coordination complexes .

Q & A

Q. Q. What safety protocols are critical when handling N-Ethyl-N-phenylglycine in photopolymerization experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.